Menisporopsin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

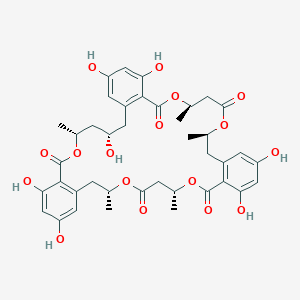

Menisporopsin A is a natural product found in Menisporopsis theobromae with data available.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Menisporopsin A exhibits potent antifungal activity against several plant pathogens. Research indicates that it has a minimum inhibitory concentration (MIC) comparable to that of established agrochemicals like mancozeb. The following table summarizes its antifungal efficacy against notable pathogens:

| Pathogen | MIC (µg/mL) | Comparison with Mancozeb (µg/mL) |

|---|---|---|

| Calonectria variabilis | 0.62 | 0.09 - 6.25 |

| Colletotrichum theobromicola | 0.62 | 0.09 - 6.25 |

| Boeremia exigua | 1.25 | 0.09 - 6.25 |

| Colletotrichum tropicale | 1.25 | 0.09 - 6.25 |

| Mycena citricolor | 10 | 0.09 - 6.25 |

These findings suggest that this compound could serve as an effective biopesticide in agricultural practices, particularly against resistant fungal strains .

Antibacterial Activity

This compound has also shown antibacterial effects, particularly against Mycobacterium tuberculosis. Studies have reported its effectiveness against multidrug-resistant strains, indicating potential for use in treating tuberculosis and other bacterial infections . The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiparasitic Properties

In addition to its antifungal and antibacterial properties, this compound has demonstrated antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Its effectiveness against multidrug-resistant strains highlights its potential as a lead compound in the development of new antimalarial therapies . The ability to target resistant strains is particularly crucial given the rising incidence of drug resistance in malaria treatment.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines, including breast cancer (BC-1) and nasopharyngeal carcinoma (KB) cells. In vitro studies have shown that it induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent . The compound's unique structure may provide a basis for novel therapeutic strategies in oncology.

Biosynthetic Studies

Research into the biosynthesis of this compound has revealed insights into its production pathways within the fungal host. Transcriptomic analyses have identified key polyketide synthase genes involved in its biosynthesis, which could facilitate biotechnological approaches to produce this compound in larger quantities through genetic engineering techniques . Understanding these pathways is essential for optimizing production methods and enhancing yield.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Agricultural Use : In trials conducted on crops susceptible to fungal infections, this compound was applied as a foliar spray, resulting in significant reductions in disease severity compared to untreated controls.

- Medical Applications : Clinical evaluations are ongoing to assess the safety and efficacy of this compound as a therapeutic agent in treating bacterial infections and cancer.

Eigenschaften

Molekularformel |

C40H46O17 |

|---|---|

Molekulargewicht |

798.8 g/mol |

IUPAC-Name |

(4R,6S,16R,20R,30R,34R)-6,10,12,24,26,38,40-heptahydroxy-4,16,20,30,34-pentamethyl-3,15,19,29,33-pentaoxatetracyclo[34.4.0.08,13.022,27]tetraconta-1(36),8(13),9,11,22(27),23,25,37,39-nonaene-2,14,18,28,32-pentone |

InChI |

InChI=1S/C40H46O17/c1-18-6-23-11-27(42)15-30(45)35(23)38(50)55-20(3)8-26(41)13-25-14-29(44)17-32(47)37(25)40(52)57-22(5)10-34(49)54-19(2)7-24-12-28(43)16-31(46)36(24)39(51)56-21(4)9-33(48)53-18/h11-12,14-22,26,41-47H,6-10,13H2,1-5H3/t18-,19-,20-,21-,22-,26-/m1/s1 |

InChI-Schlüssel |

MZOGTSLLZCHVTJ-ACLVMWMJSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H](CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC4=C(C(=CC(=C4)O)O)C(=O)O1)C)C)C)C)O |

Kanonische SMILES |

CC1CC(CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC4=C(C(=CC(=C4)O)O)C(=O)O1)C)C)C)C)O |

Synonyme |

menisporopsin A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.